An In-depth Technical Guide to Ethyl 6-(trifluoromethyl)nicotinate
An In-depth Technical Guide to Ethyl 6-(trifluoromethyl)nicotinate
CAS Number: 597532-36-0
This technical guide provides a comprehensive overview of Ethyl 6-(trifluoromethyl)nicotinate, a fluorinated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. This document details its physicochemical properties, outlines a probable synthetic pathway with a detailed experimental protocol, and discusses its potential applications based on the biological activities of structurally related compounds.
Chemical Properties and Data
Ethyl 6-(trifluoromethyl)nicotinate is a heterocyclic building block characterized by a pyridine ring substituted with an ethyl ester group and a trifluoromethyl group. The presence of the trifluoromethyl moiety significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of novel bioactive compounds.[1]
Table 1: Physicochemical Properties of Ethyl 6-(trifluoromethyl)nicotinate
| Property | Value | Source(s) |
| CAS Number | 597532-36-0 | [2][3][4][5] |
| Molecular Formula | C₉H₈F₃NO₂ | [2][3] |
| Molecular Weight | 219.16 g/mol | [2][3] |
| Appearance | Off-white to light yellow solid | [4] |
| Purity | ≥97% | [5] |
| Storage | Desiccated, Room temperature | [5] |
Synthesis
Proposed Synthetic Pathway
The synthesis can be logically divided into two main stages: the preparation of the key intermediate, 6-(trifluoromethyl)nicotinic acid, followed by its esterification with ethanol.
Caption: Proposed two-stage synthesis of Ethyl 6-(trifluoromethyl)nicotinate.
Experimental Protocols
The following protocols are based on established chemical principles and procedures for analogous transformations.
Protocol 1: Synthesis of 6-(Trifluoromethyl)nicotinic Acid
This procedure is adapted from known methods for the synthesis of nicotinic acid derivatives.
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Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with magnesium turnings (1.2 eq) and dry tetrahydrofuran (THF).
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Grignard Reagent Formation: A solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) in dry THF is added dropwise to the magnesium suspension. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is stirred until the magnesium is consumed.
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Carboxylation: The Grignard reagent is cooled to 0°C, and freshly crushed dry ice (solid CO₂) is added in portions. The reaction mixture is allowed to warm to room temperature and stirred overnight.
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Work-up and Isolation: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 6-(trifluoromethyl)nicotinic acid, which can be purified by recrystallization.
Protocol 2: Fischer Esterification to Ethyl 6-(trifluoromethyl)nicotinate
This is a standard procedure for acid-catalyzed esterification.[6][7][8]
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Reaction Setup: A round-bottom flask is charged with 6-(trifluoromethyl)nicotinic acid (1.0 eq) and an excess of absolute ethanol (e.g., 10-20 eq).
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Acid Catalysis: A catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) is carefully added to the stirred mixture.
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Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8 hours), with reaction progress monitored by thin-layer chromatography (TLC).
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Neutralization and Extraction: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is diluted with water and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted multiple times with ethyl acetate.
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Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude Ethyl 6-(trifluoromethyl)nicotinate. Further purification can be achieved by column chromatography on silica gel.
Potential Biological Activity and Applications in Drug Development
While direct biological activity data for Ethyl 6-(trifluoromethyl)nicotinate is limited in publicly available literature, its structural motifs are present in numerous compounds with demonstrated pharmacological relevance. It serves as a key intermediate in the synthesis of more complex molecules for both the pharmaceutical and agrochemical industries.[1]
Role as a Synthetic Intermediate
The primary application of Ethyl 6-(trifluoromethyl)nicotinate is as a versatile building block. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the final compounds, which can lead to improved bioavailability and efficacy.[1] The ethyl nicotinate scaffold allows for a variety of chemical modifications, making it a valuable starting material for creating libraries of compounds for high-throughput screening.
Potential as an Anti-inflammatory and Analgesic Agent
Structurally related compounds, such as Ethyl 2-methyl-6-(trifluoromethyl)nicotinate, have been noted for their potential anti-inflammatory and analgesic properties.[1] This suggests that Ethyl 6-(trifluoromethyl)nicotinate itself, or derivatives thereof, could be investigated for similar activities. The trifluoromethylpyridine moiety is a known pharmacophore in a range of bioactive molecules.
Agrochemical Applications
Trifluoromethylpyridine derivatives are integral to the development of modern agrochemicals, including herbicides, insecticides, and fungicides. The unique electronic properties conferred by the trifluoromethyl group can enhance the potency and selectivity of these agents.
Experimental Workflows and Signaling Pathways
Given the role of Ethyl 6-(trifluoromethyl)nicotinate as a synthetic intermediate, a logical workflow for its use in drug discovery would involve its incorporation into a variety of molecular scaffolds, followed by screening for biological activity.
References
- 1. Buy Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | 380355-65-7 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. Ethyl 6-(trifluoromethyl)nicotinate | 597532-36-0 [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. athabascau.ca [athabascau.ca]
- 7. benchchem.com [benchchem.com]
- 8. ocw.mit.edu [ocw.mit.edu]
